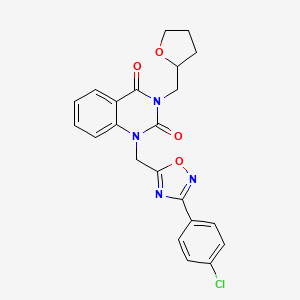

![molecular formula C27H29N5O4 B2427340 benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844834-04-4](/img/no-structure.png)

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

Research has shown that heterocyclic compounds, including pyrimidines and pyrazoles, are of great interest due to their diverse biological activities. For instance, the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation has been explored for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds exhibit promising biological activities, underscoring the potential utility of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives in developing new antimicrobial agents.

Anticancer and Anti-inflammatory Applications

The novel synthesis of pyrazolopyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of such compounds (Rahmouni et al., 2016). This research indicates that the chemical framework of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could be leveraged for the development of new drugs with potential anticancer and anti-inflammatory effects.

Biological Activity and Drug Development

Further research into the biological evaluation of novel heterocyclic compounds derived from similar chemical structures has shown significant promise in drug development. The discovery of compounds with selective inhibition against specific biological targets supports the exploration of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives for therapeutic applications (Zhou et al., 2008). These findings suggest a pathway for utilizing such compounds in the design and synthesis of new drugs with targeted biological activities.

Environmental Biodegradation

In addition to pharmaceutical applications, research into the degradation of organic compounds by microbial species indicates potential environmental applications for related chemical structures. The study of biphenyl degradation by Mycobacterium sp. highlights the environmental relevance of heterocyclic compounds and their derivatives in bioremediation processes (Moody et al., 2002). This suggests that derivatives of benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate could also find applications in environmental science, particularly in the field of bioremediation.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential therapeutic uses, as suggested by the use of similar compounds in therapy . Additionally, more research could be done to fully understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by acetylation of the resulting product with benzyl bromide and sodium acetate.", "Starting Materials": [ "4-ethylbenzaldehyde", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "benzyl bromide", "sodium acetate" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetaldehyde.", "Step 2: Reduction of the aldehyde group in the product of step 1 using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]alcohol.", "Step 3: Acetylation of the product of step 2 with benzyl bromide and sodium acetate in the presence of a base such as potassium carbonate or sodium hydride to form benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |

CAS-Nummer |

844834-04-4 |

Produktname |

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Molekularformel |

C27H29N5O4 |

Molekulargewicht |

487.56 |

IUPAC-Name |

benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C27H29N5O4/c1-4-19-10-12-21(13-11-19)30-14-18(2)15-31-23-24(28-26(30)31)29(3)27(35)32(25(23)34)16-22(33)36-17-20-8-6-5-7-9-20/h5-13,18H,4,14-17H2,1-3H3 |

InChI-Schlüssel |

YVIIGOUQUJYABZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

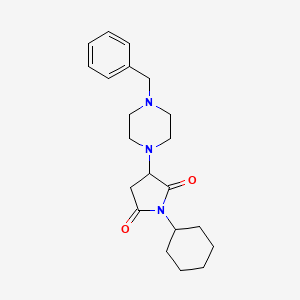

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427265.png)

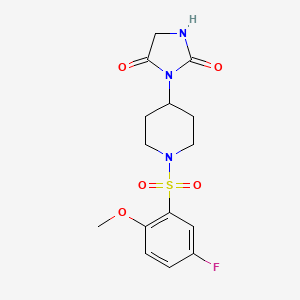

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2427271.png)

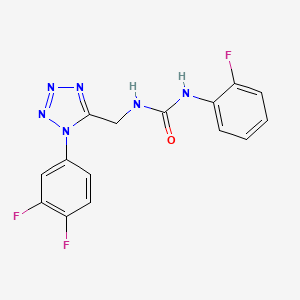

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2427277.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)